1-(3,4-Difluorophenyl)ethanamine
Overview
Description
1-(3,4-Difluorophenyl)ethanamine is an organic compound with the molecular formula C8H9F2N It is characterized by the presence of a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions, and an ethanamine group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,4-Difluorophenyl)ethanamine can be synthesized through several methods. One common approach involves the reduction of 3,4-difluoroacetophenone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert atmosphere and at low temperatures to ensure high yield and purity.
Another method involves the reductive amination of 3,4-difluorobenzaldehyde with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). This reaction is usually carried out in a solvent such as methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of 3,4-difluoronitrobenzene in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method is advantageous due to its scalability and efficiency in producing high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Difluorophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,4-difluorophenylacetaldehyde or 3,4-difluorophenylacetic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield 3,4-difluorophenylethanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group in this compound can undergo nucleophilic substitution reactions to form various derivatives. For example, reaction with acyl chlorides can produce amides, while reaction with alkyl halides can yield secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Acyl chlorides, alkyl halides
Major Products Formed
Oxidation: 3,4-Difluorophenylacetaldehyde, 3,4-Difluorophenylacetic acid
Reduction: 3,4-Difluorophenylethanol
Substitution: Various amides and amines
Scientific Research Applications
1-(3,4-Difluorophenyl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways. Additionally, it may inhibit or activate enzymes involved in metabolic processes, leading to various physiological effects.
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)ethanamine can be compared with other similar compounds, such as:
1-(2,4-Difluorophenyl)ethanamine: Similar structure but with fluorine atoms at different positions, leading to different chemical and biological properties.
1-(3,5-Difluorophenyl)ethanamine: Another isomer with fluorine atoms at the 3 and 5 positions, which may exhibit distinct reactivity and applications.
1-(3,4-Dichlorophenyl)ethanamine: Substitution of fluorine with chlorine atoms, resulting in different electronic and steric effects.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESHLRAPTJZOJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396817 | |
Record name | 1-(3,4-difluorophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
276875-21-9 | |
Record name | 1-(3,4-difluorophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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